Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-
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Overview
Description
Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This specific compound is notable for its unique structural features, which include an ethoxyphenyl group and a methylpyridinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a diol-diamine coupling reaction catalyzed by a ruthenium (II) complex.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a palladium-catalyzed amination of aryl chlorides under aerobic conditions.
Attachment of the Methylpyridinylcarbonyl Group: The final step involves the attachment of the methylpyridinylcarbonyl group through a visible-light-promoted decarboxylative annulation protocol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an antagonist at histamine receptors, reducing allergic responses . Additionally, its structural features allow it to interact with metal ions, forming stable complexes that can be used in catalysis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to other piperazine derivatives, it offers a unique balance of hydrophobic and hydrophilic regions, making it versatile for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
613660-38-1 |
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Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C19H23N3O2/c1-3-24-18-7-5-4-6-17(18)21-10-12-22(13-11-21)19(23)16-9-8-15(2)20-14-16/h4-9,14H,3,10-13H2,1-2H3 |
InChI Key |
GKSHTYZMKJQCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN=C(C=C3)C |
Origin of Product |
United States |
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